molecular formula C21H14N4O2S2 B2740433 N-(4-(6-methylbenzo[d]thiazol-2-yl)phenyl)-5-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide CAS No. 851944-20-2

N-(4-(6-methylbenzo[d]thiazol-2-yl)phenyl)-5-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide

Cat. No.: B2740433
CAS No.: 851944-20-2
M. Wt: 418.49
InChI Key: WUNFYZIOKJWZPQ-UHFFFAOYSA-N
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Description

The compound N-(4-(6-methylbenzo[d]thiazol-2-yl)phenyl)-5-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide (referred to as Compound A) features a fused thiazolo[3,2-a]pyrimidine core linked to a benzo[d]thiazole-substituted phenyl group via a carboxamide bridge. Its structural complexity arises from:

  • A 5-oxo-5H-thiazolo[3,2-a]pyrimidine scaffold, common in kinase inhibitors and immunoproteasome-targeting agents.
  • A phenyl-carboxamide linker, which modulates solubility and target binding .

This compound is hypothesized to exhibit biological activity against proteasomes or kinases, given structural similarities to inhibitors reported in the literature .

Properties

IUPAC Name

N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]-5-oxo-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H14N4O2S2/c1-12-2-7-16-17(10-12)29-19(24-16)13-3-5-14(6-4-13)23-18(26)15-11-22-21-25(20(15)27)8-9-28-21/h2-11H,1H3,(H,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WUNFYZIOKJWZPQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)N=C(S2)C3=CC=C(C=C3)NC(=O)C4=CN=C5N(C4=O)C=CS5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H14N4O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

418.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(4-(6-methylbenzo[d]thiazol-2-yl)phenyl)-5-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide is a complex organic compound with significant potential in medicinal chemistry. Its structure incorporates thiazole and pyrimidine moieties, which are known for their diverse biological activities. This article explores the biological activity of this compound, including its mechanisms of action, pharmacological effects, and relevant case studies.

  • Molecular Formula : C21H14N4O2S2
  • Molecular Weight : 418.49 g/mol
  • Purity : Typically 95% .

The compound acts primarily through its interaction with various biological targets, particularly in the realm of cancer and inflammation. Thiazole derivatives, including this compound, have been shown to exhibit anti-inflammatory properties comparable to standard medications like ibuprofen . The specific pathways affected include:

  • Cell Cycle Regulation : Inhibition of cyclin-dependent kinases (CDKs).
  • Apoptosis Induction : Activation of caspase pathways leading to programmed cell death.
  • Antioxidant Activity : Reduction of reactive oxygen species (ROS) levels.

Pharmacological Effects

Research indicates that the compound exhibits a range of pharmacological effects:

  • Anticancer Activity : Several studies have demonstrated its efficacy against various cancer cell lines.
  • Antimicrobial Properties : The compound has shown potential against certain bacterial strains.
  • Anticonvulsant Effects : Preliminary studies suggest anticonvulsant activity, although further research is needed to confirm these findings .

Anticancer Activity

A study published in PMC highlighted the anticancer properties of benzothiazole derivatives, noting that compounds similar to this compound demonstrated significant cytotoxicity against various cancer cell lines. For instance:

Cell Line GI50 (µM) Activity
MCF-7 (Breast Cancer)0.57High cytotoxicity
A549 (Lung Cancer)0.40High cytotoxicity
HeLa (Cervical Cancer)0.45Moderate cytotoxicity

These findings suggest that the compound could be a promising candidate for further development as an anticancer agent .

Antimicrobial Activity

In vitro studies have indicated that thiazole derivatives exhibit antimicrobial properties. A recent review discussed the synthesis and evaluation of benzothiazole-based compounds, revealing moderate to good activity against Mycobacterium tuberculosis and other bacterial strains .

Anticonvulsant Activity

Research has also explored the anticonvulsant potential of thiazole derivatives. One study reported that certain thiazole-integrated compounds exhibited significant anticonvulsant properties in animal models, suggesting that this compound may warrant similar investigation .

Scientific Research Applications

Synthesis of the Compound

The compound can be synthesized through various methods that typically involve the reaction of benzothiazole derivatives with thiazolo-pyrimidine precursors. The synthesis process often employs techniques such as refluxing in solvents like acetone and utilizing reagents like potassium carbonate to facilitate the formation of the desired compound. Characterization of the synthesized compounds is usually performed using techniques such as NMR spectroscopy and mass spectrometry to confirm their structures.

Antimicrobial Properties

The compound has been evaluated for its antimicrobial activity against various bacterial strains. Studies have shown that benzothiazole derivatives exhibit significant antibacterial effects against both Gram-positive and Gram-negative bacteria. For instance, derivatives similar to N-(4-(6-methylbenzo[d]thiazol-2-yl)phenyl)-5-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide have demonstrated efficacy against Staphylococcus aureus and Escherichia coli .

Anticancer Activity

Compounds containing the thiazolo-pyrimidine moiety have also been investigated for their anticancer properties. Research indicates that these compounds can inhibit cell proliferation in various cancer cell lines, suggesting their potential as therapeutic agents in oncology . The mechanism often involves the induction of apoptosis and cell cycle arrest.

Anti-inflammatory Effects

In addition to antimicrobial and anticancer activities, some studies have reported anti-inflammatory effects associated with thiazolo-pyrimidine derivatives. These compounds may modulate inflammatory pathways, making them candidates for treating conditions characterized by chronic inflammation .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the biological efficacy of this compound. Modifications in substituents on the benzothiazole or thiazolo-pyrimidine rings can significantly influence activity profiles. For example, varying alkyl or aryl groups can enhance antimicrobial potency or selectivity towards cancer cells .

Antibacterial Evaluation

In a study evaluating a series of benzothiazole derivatives, compounds similar to this compound were tested against multiple bacterial strains. Results showed that certain derivatives exhibited minimum inhibitory concentrations comparable to standard antibiotics .

Anticancer Screening

A comparative analysis was conducted on various thiazolo-pyrimidine derivatives against human cancer cell lines. The results indicated that specific modifications led to enhanced cytotoxicity, highlighting the importance of structural changes in developing potent anticancer agents .

Data Table: Summary of Biological Activities

Activity TypeTarget Organisms/CellsObserved Effects
AntimicrobialStaphylococcus aureus, E. coliSignificant antibacterial activity
AnticancerVarious cancer cell linesInduction of apoptosis
Anti-inflammatoryInflammatory modelsReduction in inflammatory markers

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Structural Analogs with Modified Substituents

Key Observations :

  • Substituent Effects: The benzyl group in Compound C enhances immunoproteasome inhibition compared to the furan-2-ylmethyl group in Compound B, likely due to improved hydrophobic interactions .
  • Methoxy vs.

Critical Analysis :

  • Coupling Reagents : Carboxamide formation in Compound B and D employs classic coupling agents (e.g., EDC/HOBt), while Compound A’s synthesis may require specialized conditions due to steric hindrance from the benzo[d]thiazole group .

Physicochemical and Pharmacokinetic Properties

Table 3: Predicted Properties Based on Structural Features
Compound LogP Hydrogen Bond Donors/Acceptors Solubility (Predicted)
Compound A ~3.5 2/5 Low (due to aromatic bulk)
Compound B ~2.8 2/6 Moderate (polar furan group)
Compound C ~3.2 1/5 Low (hydrophobic benzyl)
Compound D ~2.5 2/6 High (methoxy enhances solubility)

Implications :

  • Compound A’s 6-methylbenzo[d]thiazole group increases LogP, favoring membrane permeability but limiting aqueous solubility.
  • Methoxy-substituted analogs (e.g., Compound D) balance solubility and activity, making them preferable for oral formulations .

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